

Technical Guide: Spectroscopic Profiling of 4-Chloro-1,5-dimethyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-chloro-1,5-dimethyl-1H-pyrazole

CAS No.: 84703-26-4

Cat. No.: B2608612

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Part 1: Molecular Profile & Synthesis Context

Compound: **4-Chloro-1,5-dimethyl-1H-pyrazole** CAS Registry Number: 84703-26-4 Molecular Formula: C

H

CIN

Molecular Weight: 130.58 g/mol

Synthesis & Impurity Origins

To accurately interpret spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via the electrophilic chlorination of 1,5-dimethylpyrazole.

- **Primary Impurity Risk: Regioisomers.** The starting material, 1,5-dimethylpyrazole, is often synthesized alongside 1,3-dimethylpyrazole. If the starting material is impure, the final product will contain 4-chloro-1,3-dimethyl-1H-pyrazole.

- Differentiation Strategy: NMR is the primary tool for distinguishing the 1,5-dimethyl (target) from the 1,3-dimethyl (impurity) isomer based on the chemical shift of the methyl groups and NOE (Nuclear Overhauser Effect) interactions.

Part 2: Spectroscopic Characterization (NMR, IR, MS)[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H and

C NMR spectra provide the most definitive structural proof. The lack of coupling between the methyl groups and the remaining ring proton simplifies the spectrum to distinct singlets.

H NMR Data (400 MHz, CDCl

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Assignment	Shift (, ppm)	Multiplicity	Integration	Diagnostic Notes
H-3	7.40 – 7.50	Singlet (s)	1H	Deshielded by the adjacent N2 and Cl. Diagnostic peak; absence of coupling indicates C4 substitution.
N1-CH	3.75 – 3.80	Singlet (s)	3H	Characteristic N-Methyl region. Slightly upfield compared to the 1,3-isomer.
C5-CH	2.25 – 2.30	Singlet (s)	3H	Allylic methyl group. Its proximity to N1 distinguishes it from the C3-Me of the 1,3-isomer.

Critical Distinction (1,5- vs. 1,3-isomer):

- 1,5-Dimethyl: The C-Me is at position 5.[1] In NOE experiments, irradiating the N-Me signal will show an enhancement of the C5-Me signal (due to spatial proximity).
- 1,3-Dimethyl: The C-Me is at position 3. Irradiating the N-Me signal will not enhance the C-Me signal, but may enhance the H-5 proton if present (or H-5 is substituted).

C NMR Data (100 MHz, CDCl

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Assignment	Shift (, ppm)	Type	Notes
C-3	136.0 – 138.0	CH	Aromatic CH.
C-5	128.0 – 130.0	C_quat	Quaternary carbon bearing the methyl group.
C-4	106.0 – 109.0	C-Cl	Key Signal. Significant upfield shift compared to C-H due to the heavy atom effect of Chlorine, despite its electronegativity.
N1-CH	36.0 – 37.5	CH	N-Methyl carbon.
C5-CH	10.0 – 11.5	CH	C-Methyl carbon. Note the low shift value characteristic of C5-Me in pyrazoles.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via the isotopic pattern.

- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).
- Molecular Ion (M):
130.
- Isotope Pattern: The presence of a single chlorine atom yields a characteristic 3:1 ratio between the M

(130) and M+2 (132) peaks (

Cl vs

Cl).

- Fragmentation (EI):
 - 130: Molecular Ion.
 - 95: [M – Cl]
. Loss of the chlorine radical is a primary fragmentation pathway.
 - 42: [C
H
N]
. Characteristic cleavage of the pyrazole ring (often acetonitrile fragment).

Infrared Spectroscopy (FT-IR)[5]

- C-H Stretch (Aromatic): 3100 – 3050 cm

(Weak).
- C=N Stretch: 1550 – 1590 cm

(Medium/Strong).
- C=C Stretch: 1450 – 1500 cm

.
- C-Cl Stretch: 1050 – 1090 cm

(Distinctive band for 4-chloro substitution).

Part 3: Experimental Protocols

Protocol A: Sample Preparation for NMR

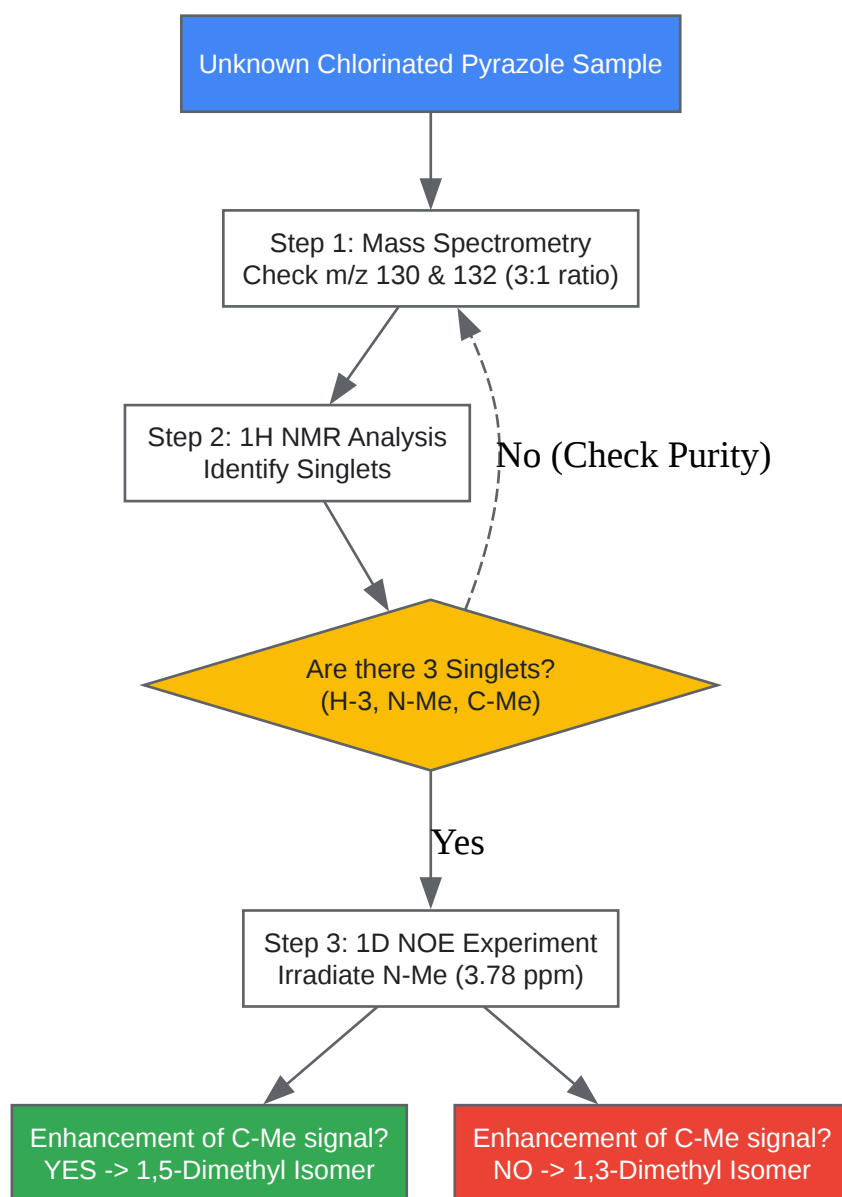
To ensure high-resolution data and prevent solvent peak interference:

- Mass: Weigh 5–10 mg of the **4-chloro-1,5-dimethyl-1H-pyrazole** solid/oil.
- Solvent: Dissolve in 0.6 mL of CDCl₃

(Chloroform-d, 99.8% D) containing 0.03% TMS as an internal standard.
- Filtration: If the sample appears cloudy (salt impurities from synthesis), filter through a small plug of glass wool into the NMR tube.
- Acquisition:
 - H: 16 scans, 1 second relaxation delay.
 - C: 512–1024 scans to resolve the quaternary C-Cl carbon.

Protocol B: Structural Elucidation Workflow

The following diagram outlines the logic flow for confirming the structure and ruling out the 1,3-isomer.



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Caption: Logical workflow for confirming the 1,5-substitution pattern using MS and NOE NMR experiments.

Part 4: Data Summary Table

Spectroscopic Technique	Parameter	Experimental Value (Approx.)	Structural Assignment
Mass Spec (EI)	(Intensity)	130 (100%), 132 (33%)	Molecular Ion (M)) + Cl isotope
		95	[M - Cl] Fragment
H NMR	(ppm)	7.45 (s)	H-3 (Aromatic Ring Proton)
(ppm)	3.78 (s)	N-CH (N1-Methyl)	
(ppm)	2.27 (s)	C-CH (C5-Methyl)	
C NMR	(ppm)	108.5	C-4 (C-Cl bond)
FT-IR	(cm)	~1080	C-Cl Stretching Vibration

References

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Derivative). [Link](#)

- Synthesis Characterization: Bhasin, K. K. et al. (2017). Synthesis and Characterization of Symmetrical Substituted 1-(2-chloroethyl)pyrazole-based Chalcogenides. Indian Journal of Heterocyclic Chemistry. [Link](#)

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Sources

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